REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([C:7]([OH:9])=O)[S:5][CH:6]=1.[C@@H:10]12[O:17][C@@H:14]([CH2:15][CH2:16]1)[CH2:13][NH:12][CH2:11]2.C(Cl)CCl.C(N(CC)CC)C>CN(C=O)C.C(OCC)(=O)C>[CH:14]12[O:17][CH:10]([CH2:16][CH2:15]1)[CH2:11][N:12]([C:7]([C:4]1[S:5][CH:6]=[C:2]([Br:1])[N:3]=1)=[O:9])[CH2:13]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1)C(=O)O
|
Name
|
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@H]12CNC[C@H](CC1)O2
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added HOST (0.88 g, 5.78 mmol) at room temperature
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
the progress of reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (1×40 ml), brine (1×20 ml) and organic layers
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography over silica gel (100-200 mesh)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CN(CC(CC1)O2)C(=O)C=2SC=C(N2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |